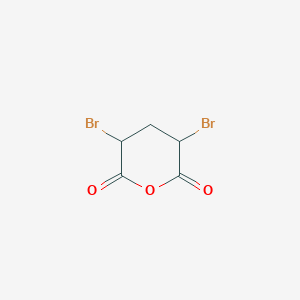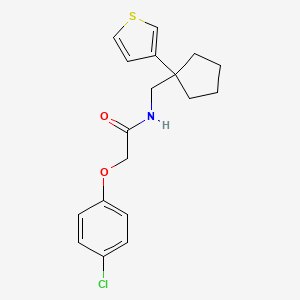
2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide, also known as TAK-659, is a novel small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. The BTK pathway plays a crucial role in B-cell receptor signaling and is involved in various diseases, including B-cell malignancies and autoimmune disorders. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research on compounds structurally related to “2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide” focuses on their synthesis and structural characterization. For example, studies have detailed the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide, showcasing methodologies that could be applied to the synthesis of related compounds. These methods emphasize the role of such compounds in the development of new materials and pharmaceuticals through the investigation of their chemical properties and reactivity (Tao Jian-wei, 2009).
Potential Biological Activities
Several studies have synthesized and evaluated the biological activities of compounds bearing resemblance in structural motifs to “this compound”. This includes the exploration of anticancer, antimicrobial, and herbicidal activities. For instance, the creation of new thiophene derivatives has been undertaken with the aim of discovering compounds with significant anticancer properties (A. Atta, E. Abdel‐Latif, 2021). Additionally, the synthesis of various acetamide derivatives has been reported, with some exhibiting antimicrobial activity, thus suggesting the potential of such compounds in the development of new antibiotics or antiseptics (B. Mistry, K. R. Desai, Sanket M. Intwala, 2009).
Applications in Herbicide Development
The metabolism and mode of action of chloroacetanilide herbicides have been a subject of study, providing insights into the selective phytotoxicity mechanisms. These studies contribute to understanding how structural analogs of “this compound” might act as herbicides, highlighting the significance of metabolic pathways in developing selective and effective agricultural chemicals (S. Coleman, R. Linderman, E. Hodgson, R. Rose, 2000).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1-thiophen-3-ylcyclopentyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c19-15-3-5-16(6-4-15)22-11-17(21)20-13-18(8-1-2-9-18)14-7-10-23-12-14/h3-7,10,12H,1-2,8-9,11,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFUYPDAJLTQRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B2680597.png)
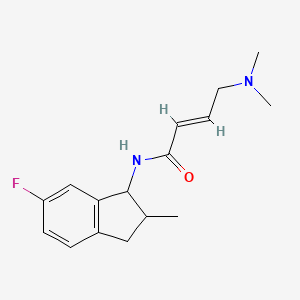
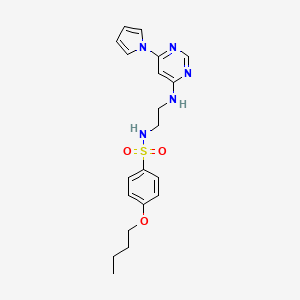

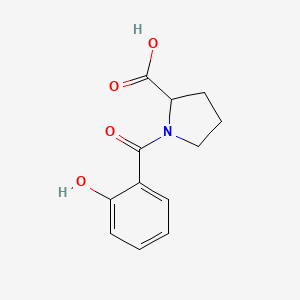
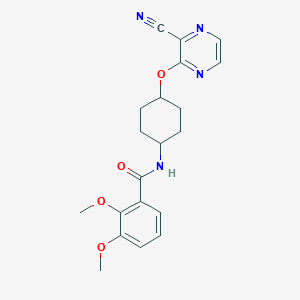

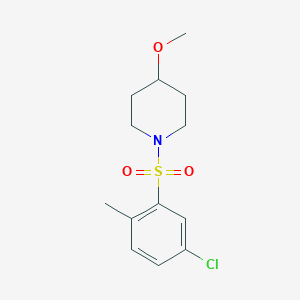
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbutanamide](/img/structure/B2680609.png)
